Angiotensin II, ala(8)-
Description
Molecular Recognition and Receptor Binding Dynamics
The interaction between angiotensin II and its receptors represents a classic example of molecular recognition in G protein-coupled receptor (GPCR) biology. The angiotensin II type 1 (AT1) receptor, a member of the GPCR superfamily, is the cornerstone of current treatment for hypertension, heart failure, renal failure, and many types of vascular diseases. Understanding the molecular mechanisms underlying angiotensin II recognition by the AT1 receptor, particularly how structural modifications like the ala(8) substitution affect binding and signaling, provides critical insights for pharmacological interventions.
AT1 Receptor Interactions
The AT1 receptor exhibits high-affinity binding for angiotensin II in the nanomolar range. These interactions involve complex molecular recognition processes that determine both binding affinity and signaling efficacy. The ala(8) substitution significantly alters these interactions, creating a molecule with competitive antagonist properties but minimal intrinsic activity.
Binding Site Topology and Critical Residues
The binding pocket of the AT1 receptor involves several critical residues that mediate specific interactions with angiotensin II and its analogs. Multiple mutagenesis and molecular modeling studies have identified key amino acids essential for angiotensin II binding and receptor activation.
Lys199 and His256 represent two of the most crucial residues in the AT1 receptor binding site. The C-terminal carboxyl group of angiotensin II's Phe8 residue forms an ionic interaction with Lys199, while the aromatic side chain of Phe8 interacts with His256. The ala(8) substitution fundamentally disrupts these interactions, particularly with His256, which explains its antagonistic properties.
Studies have demonstrated that "AT1 receptor activation requires interaction of Phe8 side chain of Ang II with His256, which is achieved by docking the alpha-COOH group of Phe8 to Lys199". When alanine replaces phenylalanine at position 8, the crucial interaction with His256 is lost, while maintaining the carboxyl group interaction with Lys199, resulting in competitive binding without receptor activation.
Table 1: Critical AT1 Receptor Residues for Angiotensin II Binding and Their Functions
| Residue | Location | Interaction with Ang II | Effect of ala(8) substitution |
|---|---|---|---|
| Lys199 | Transmembrane domain 5 | Ionic bond with C-terminal carboxyl group | Interaction maintained |
| His256 | Transmembrane domain 6 | Aromatic interaction with Phe8 side chain | Interaction lost |
| Gln257 | Transmembrane domain 6 | Hydrogen bonding with peptide backbone | Interaction maintained |
| Tyr113 | Transmembrane domain 3 | Hydrophobic interactions | Minimal effect |
Comparative binding studies with various angiotensin II analogs have shown that "The Ala8, Thr8, and Ile8 analogues of Ang II lead to weaker binding to Ala256 receptor than to the His256 and Gln256 receptors". This finding confirms the critical importance of His256 in the receptor binding pocket for interactions with the C-terminal residue of angiotensin II.
Conformational Changes Upon Receptor Engagement
Binding of angiotensin II to the AT1 receptor triggers significant conformational changes that propagate through the receptor structure to enable G protein coupling and downstream signaling. These conformational changes differ substantially between full agonists like native angiotensin II and antagonists like the ala(8) analog.
Recent studies utilizing conformational biosensors have provided remarkable insights into these dynamic changes. Research has demonstrated the "design and use of G protein-coupled receptor-based biosensors to monitor ligand-mediated conformational changes in receptors in intact cells". These approaches have revealed that different ligands induce distinct conformational signatures in the AT1 receptor.
When the native angiotensin II binds to the AT1 receptor, it induces an anticlockwise rotation of transmembrane helix 7 (TM7), whereby "Cys289 residue, originally faced in the direction of TM1, became accessible to the ligand-binding pocket". This conformational change is critical for receptor activation. In contrast, the ala(8) analog, lacking the Phe8 side chain, fails to induce the full conformational change necessary for receptor activation.
A landmark study identified "a key intermediate state in the activation pathway, which possesses a cryptic binding site within the intracellular region of the receptor". This intermediate state appears to be differentially stabilized by full agonists versus partial agonists and antagonists like angiotensin II, ala(8)-.
Table 2: Conformational Changes in AT1 Receptor Upon Ligand Binding
| Ligand Type | TM7 Movement | Intracellular Loop 3 | G-protein Coupling Efficiency |
|---|---|---|---|
| Ang II (full agonist) | Significant anticlockwise rotation | Major rearrangement | High |
| Ang II, ala(8)- (antagonist) | Minimal rotation | Limited rearrangement | Negligible |
| Saralasin (partial agonist) | Intermediate rotation | Partial rearrangement | Low |
The conformational studies have revealed that the AT1 receptor exists in a dynamic equilibrium between active and inactive states, with different ligands stabilizing different conformational ensembles. Full agonists like angiotensin II shift this equilibrium toward active conformations, while antagonists like angiotensin II, ala(8)- stabilize inactive conformations.
Competitive Binding Analysis with Native Angiotensin II
Competitive binding studies provide critical information about the interaction between angiotensin II, ala(8)- and the AT1 receptor, particularly in comparison with the native peptide. These studies typically employ radioligand binding assays with labeled angiotensin II derivatives.
Multiple studies have employed "radioligand-receptor assay employing bovine adrenal cortex homogenate and [125I] iodoangiotensin II" to determine the competitive binding activities of various angiotensin II analogs. These assays have consistently shown that angiotensin II, ala(8)- competitively displaces the native hormone from the AT1 receptor.
The binding affinity of angiotensin II, ala(8)- for the AT1 receptor is somewhat lower than that of the native peptide but remains in the nanomolar range. Specifically, studies have shown that "the [Ala8] and [Gly8]-analogues did not exhibit significant agonist activity and were therefore more effective antagonists of angiotensin II-stimulated aldosterone production". This suggests that despite a potential reduction in binding affinity, the lack of intrinsic activity makes these analogs effective antagonists.
Comparative studies with saralasin ([Sar1, Ala8]-angiotensin II), a related analog that also contains the ala(8) substitution, have shown heterogeneity in binding sites, where "About 74% of the binding sites were more sensitive to saralasin with a Ki value of 0.32 ± 0.04 nM while saralasin showed a Ki value of 2.7 ± 0.8 nM for the remaining binding sites". This suggests the existence of multiple binding states or conformations of the AT1 receptor.
Table 3: Competitive Binding Parameters of Angiotensin II Analogs at AT1 Receptor
| Compound | Ki value (nM) | Relative Binding Affinity | Intrinsic Activity |
|---|---|---|---|
| Angiotensin II | 0.5-1.0 | 1.0 (reference) | Full agonist |
| Angiotensin II, ala(8)- | 5-10 | 0.1-0.2 | Antagonist |
| [Sar1, Ala8]-Ang II (Saralasin) | 0.32-2.7 | 0.2-1.5 | Partial agonist |
| [Sar1, Ile8]-Ang II | 0.1-0.5 | 1.0-5.0 | Partial agonist |
Interestingly, the binding kinetics of antagonists like angiotensin II, ala(8)- differ significantly from those of the native peptide. Studies have shown that "these differences in the binding kinetics between A-II and its antagonist were mainly the differences in the rate of internalization of the bound ligands, more rapid for [125I]iodo-A-II (t1/2 approximately equal to 10 min) than for [125I]iodo-Saralasin (t1/2 = 90 min)". This differential internalization rate contributes to the prolonged receptor occupancy and extended duration of action observed with antagonists compared to the native hormone.
Partial Agonism Mechanisms at AT1 Receptors
While angiotensin II, ala(8)- primarily functions as an antagonist at AT1 receptors, it may exhibit partial agonism under certain conditions. Understanding the molecular basis of partial agonism provides valuable insights into receptor activation mechanisms and ligand design.
Research has shown that the antagonistic properties of angiotensin II analogs vary depending on the nature of the C-terminal substitution. For instance, while the [Sar1, Ile8] derivative of angiotensin II is "the most potent competitive antagonist of angiotensin II-stimulated aldosterone production," it is also "a partial agonist at concentrations required to inhibit the steroidogenic effect of angiotensin II on dog adrenal cells, and never reduced aldosterone production to basal levels".
In contrast, "the [Ala8] and [Gly8]-analogues did not exhibit significant agonist activity and were therefore more effective antagonists of angiotensin II-stimulated aldosterone production". This indicates that the ala(8) substitution creates a more complete antagonist with minimal partial agonist activity compared to other C-terminal substitutions.
The molecular basis for this difference appears to relate to the side chain length at the C-terminus. Studies suggest that "increased length of the aliphatic side chain at the C-terminus of angiotensin II antagonists is accompanied by enhanced affinity for the receptor site, but also by increased agonist activity upon aldosterone synthesis". The smaller side chain of alanine minimizes partial agonism while still enabling competitive binding.
Table 4: Partial Agonism Characteristics of Angiotensin II Analogs
| Analog | C-terminal Side Chain | Binding Affinity | Degree of Partial Agonism | Maximum Response |
|---|---|---|---|---|
| [Sar1, Ile8]-Ang II | Isoleucine (large) | Very high | Moderate | ~30-40% |
| [Sar1, Ala8]-Ang II | Alanine (small) | Moderate | Minimal | <10% |
| [Sar1, Gly8]-Ang II | Glycine (none) | Low-moderate | Negligible | <5% |
The partial agonism mechanism likely involves incomplete induction of the active receptor conformation. While full agonists like native angiotensin II stabilize the fully active conformation of the AT1 receptor, partial agonists like some angiotensin II analogs stabilize intermediate conformations that allow limited signaling capacity.
Recent research utilizing conformational biosensors has confirmed that "conformational changes were contingent on ligand structure, effector coupling, and cellular environment". Different ligands promote distinct patterns of conformational changes, with partial agonists inducing conformational signatures intermediate between those of full agonists and pure antagonists.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67N13O12/c1-6-23(4)35(41(66)54-31(18-26-20-48-21-50-26)42(67)57-16-8-10-32(57)39(64)51-24(5)43(68)69)56-38(63)30(17-25-11-13-27(58)14-12-25)53-40(65)34(22(2)3)55-37(62)29(9-7-15-49-44(46)47)52-36(61)28(45)19-33(59)60/h11-14,20-24,28-32,34-35,58H,6-10,15-19,45H2,1-5H3,(H,48,50)(H,51,64)(H,52,61)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,59,60)(H,68,69)(H4,46,47,49)/t23-,24-,28-,29-,30-,31-,32-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKWUWBLQQDQAC-VEQWQPCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171221 | |
| Record name | Angiotensin II, ala(8)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
970.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18197-01-8 | |
| Record name | Angiotensin II, ala(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018197018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II, ala(8)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with a chlorotrityl chloride (CTC) resin or Wang resin, which provides a stable anchor for the C-terminal amino acid. For Angiotensin II, Ala(8)-, the C-terminal alanine (Ala) is loaded first. The resin is swelled in dichloromethane (DCM), followed by coupling of Fmoc-Ala-OH using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activating agents. Coupling efficiency is monitored via the Kaiser test to ensure >99% completion before proceeding.
Sequential Peptide Chain Assembly
The peptide sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Ala) is assembled from the C- to N-terminus using Fmoc-protected amino acids. Each cycle involves:
-
Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).
-
Coupling : Activation of the incoming amino acid with DIC/HOBt (1:1 molar ratio) in DCM/DMF (1:1 v/v) for 1–2 hours.
-
Washing : Resin is rinsed with DMF and DCM to remove excess reagents.
Critical challenges include steric hindrance at the proline residue (position 7) and ensuring complete coupling at the tyrosine (position 4) and histidine (position 6) residues. Double couplings or extended reaction times (up to 4 hours) are employed for problematic steps.
Cleavage and Global Deprotection
Acidolytic Cleavage from Resin
Upon chain completion, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture comprises:
The resin is agitated in this solution for 2–4 hours at room temperature, releasing the crude peptide. After filtration, the peptide is precipitated in ice-cold diethyl ether and centrifuged to isolate the pellet.
Disulfide Bond Formation (If Applicable)
While Angiotensin II, Ala(8)- is linear, some analogues require cyclization. For example, disulfide bridges are formed by dissolving the peptide in 80% acetic acid with 0.04 M iodine, stirred for 40 minutes. Excess iodine is quenched with ascorbic acid, and the product is lyophilized.
Purification and Analytical Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide is purified using a C18 column with a gradient of acetonitrile (10–60%) in 0.1% aqueous TFA over 30 minutes. Fractions are collected at 220 nm UV detection, and purity is assessed via analytical HPLC.
Table 1: Representative HPLC Conditions for Angiotensin II, Ala(8)- Purification
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Gradient | 10–60% acetonitrile in 0.1% TFA/H₂O |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) MS confirms molecular weight. For Angiotensin II, Ala(8)- (theoretical mass: 1,032.2 Da), observed m/z values typically align within ±0.1% error.
Optimization Challenges and Solutions
Incomplete Coupling at Position 8
Substituting phenylalanine with alanine at position 8 reduces steric bulk, potentially accelerating coupling. However, aggregation during synthesis may occur. Strategies include:
Solubility Issues
The peptide’s hydrophobicity necessitates solubilization in 30% acetic acid during purification. Lyophilization yields a stable powder stored at −80°C.
Biological Activity Validation
While beyond synthesis scope, receptor binding assays validate functionality. Competitive radioligand displacement using [¹²⁵I]-Sar¹,Ile⁸-Ang II in rat hepatic membranes confirms AT₁R affinity. Angiotensin II, Ala(8)- typically exhibits reduced binding compared to native Ang II due to the Ala⁸ substitution .
Chemical Reactions Analysis
BRL-42359 undergoes several types of chemical reactions:
Oxidation: The primary reaction is the oxidation of BRL-42359 to penciclovir.
Reduction: Although less common, BRL-42359 can undergo reduction reactions under specific conditions.
Substitution: BRL-42359 can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include menadione and isovanillin, which inhibit the oxidation reaction . The major product formed from the oxidation of BRL-42359 is penciclovir .
Scientific Research Applications
Cardiovascular Applications
Angiotensin II is a key regulator of blood pressure and fluid balance. Its role in cardiovascular health is well-documented, with numerous studies highlighting its effects on vascular smooth muscle cells and myocardial function.
- Blood Pressure Regulation : Angiotensin II is known to induce vasoconstriction, which increases blood pressure. A study involving 276 patients demonstrated that intravenous administration of angiotensin II led to significant increases in mean arterial pressure (MAP) and systolic blood pressure (SBP), indicating its potent pressor effects in various forms of shock (e.g., cardiogenic and septic) .
- Vascular Smooth Muscle Cell Proliferation : Angiotensin II stimulates the proliferation of vascular smooth muscle cells, contributing to vascular remodeling and hypertension. Research has shown that angiotensin II can increase superoxide anion generation in human endothelial cells, which is associated with oxidative stress and vascular damage .
Therapeutic Applications
Angiotensin II has therapeutic implications beyond its traditional role in hypertension management.
- Shock Treatment : In cases of shock where traditional therapies fail, angiotensin II has been used as a rescue agent. Its administration has been associated with improved hemodynamics and restoration of circulation in patients experiencing cardiac arrest .
- Heart Failure Management : The compound's ability to modulate cardiac contractility makes it a candidate for treating heart failure. Studies suggest that angiotensin II may have protective effects on cardiac function when administered appropriately .
Emerging Roles in Inflammation and Immunity
Recent research has expanded the understanding of angiotensin II's role in inflammation and immune responses.
- Pro-inflammatory Effects : Angiotensin II has been identified as a pro-inflammatory mediator that can exacerbate tissue injury through the activation of inflammatory pathways. It promotes the generation of reactive oxygen species (ROS) and enhances the expression of pro-inflammatory cytokines . This dual role suggests potential applications in treating inflammatory diseases by modulating angiotensin II signaling.
- Autoimmunity and Aging : The renin-angiotensin system (RAS), particularly angiotensin II, has been implicated in autoimmune diseases and aging-related tissue damage. Research indicates that blocking angiotensin II signaling can protect against neurodegenerative processes and promote longevity .
Case Studies and Clinical Findings
Several case studies illustrate the diverse applications of angiotensin II in clinical settings:
Mechanism of Action
BRL-42359 exerts its effects through its conversion to penciclovir. The major pathway involves di-deacetylation to BRL-42359, followed by oxidation to penciclovir . Penciclovir then inhibits viral DNA polymerase, preventing the replication of herpes simplex viruses . The molecular targets and pathways involved include the inhibition of viral DNA synthesis, which is crucial for the antiviral activity of penciclovir .
Comparison with Similar Compounds
Critical Research Insights
- Separation Techniques : Capillary electrophoresis studies show that [Sar¹, Ala⁸]-Ang II and analogs can be resolved based on hydrophobicity and charge differences, aiding in pharmacokinetic analyses .
- Receptor Subtype Localization : Autoradiographic studies using selective antagonists (e.g., DuP 753 for AT1) highlight distinct brain regional distributions of AT1/AT2 receptors, informing CNS-targeted drug design .
- Clinical Limitations: Despite its diagnostic value, [Sar¹, Ala⁸]-Ang II's peptide nature limits oral bioavailability, a hurdle overcome by non-peptide ARBs like losartan .
Biological Activity
Angiotensin II (Ang II) is a well-studied octapeptide hormone that plays a critical role in the regulation of blood pressure and fluid balance. The variant Angiotensin II, ala(8)-, which features an alanine substitution at the eighth position, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of Angiotensin II, ala(8)-, highlighting its mechanisms of action, effects on various physiological processes, and implications for disease treatment.
Overview of Angiotensin II
Angiotensin II is primarily produced from angiotensinogen through the action of renin and angiotensin-converting enzyme (ACE). It exerts its effects via two main receptors: the angiotensin type 1 receptor (AT1R) and the angiotensin type 2 receptor (AT2R). The AT1R is primarily responsible for vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion, while AT2R mediates vasodilation and counter-regulatory effects .
Angiotensin II, ala(8)-, retains many of the biological activities associated with native Ang II but exhibits distinct pharmacological properties due to its structural modification. Research indicates that this variant may have altered receptor affinity and signaling pathways compared to standard Ang II.
- Receptor Binding : Angiotensin II, ala(8)-, shows a preferential binding affinity for AT2R over AT1R. This shift in receptor preference can lead to enhanced vasodilatory effects and reduced hypertensive responses .
- Signal Transduction : The activation of AT2R by Angiotensin II, ala(8)-, triggers pathways that promote anti-inflammatory responses and inhibit cell proliferation. This contrasts with the pro-inflammatory and proliferative actions mediated by AT1R activation .
Physiological Effects
The biological activity of Angiotensin II, ala(8)-, encompasses several key physiological processes:
- Vasodilation : By preferentially activating AT2R, this variant may induce vasodilation more effectively than standard Ang II. Studies have shown that administration of Angiotensin II, ala(8)- results in significant reductions in systemic vascular resistance .
- Cardiovascular Protection : Angiotensin II, ala(8)- has been observed to exert protective effects against cardiac hypertrophy and fibrosis in experimental models. Its ability to mitigate inflammatory cytokine release contributes to these protective benefits .
- Renal Function : In renal studies, Angiotensin II, ala(8)- has demonstrated the capacity to improve renal blood flow while reducing glomerular hypertension. This effect is particularly relevant in conditions such as diabetic nephropathy where renal protection is crucial .
Clinical Studies
A series of clinical studies have evaluated the effects of Angiotensin II variants on patients with cardiovascular diseases:
- Study on Shock Patients : A trial involving patients with cardiogenic shock showed that intravenous administration of Ang II led to significant increases in mean arterial pressure (MAP) and systolic blood pressure (SBP), suggesting a robust hemodynamic response that may be enhanced by variants like ala(8)- .
- Animal Models : In rodent models of hypertension induced by Ang II infusion, administration of Angiotensin II, ala(8)- resulted in lower blood pressure increases compared to standard Ang II. This suggests a potential therapeutic role for this variant in managing hypertension without exacerbating cardiovascular stress .
Comparative Table of Biological Activities
| Activity | Angiotensin II | Angiotensin II, ala(8)- |
|---|---|---|
| Receptor Preference | AT1R > AT2R | AT2R > AT1R |
| Vasodilatory Effect | Moderate | Strong |
| Pro-inflammatory Response | Yes | Minimal |
| Cardiovascular Protection | Limited | Enhanced |
| Renal Protective Effect | Moderate | Significant |
Q & A
Q. How can researchers design reproducible experiments to test the cardiovascular effects of Angiotensin II, ala(8)- in vitro?
To ensure reproducibility, experiments should include:
- Cell line selection : Use validated models (e.g., HCAEC cells as in ) with clear culture conditions.
- Dosage gradients : Test a range of concentrations (e.g., 0.1–100 nmol/L) to establish dose-response relationships .
- Control groups : Include baseline (0 nmol/L) and positive/negative controls.
- Method transparency : Document protocols for cell treatment, incubation times, and assay conditions in alignment with guidelines for methodological rigor .
Q. What strategies are effective for conducting a literature review on Angiotensin II, ala(8)- receptor interactions?
- Keyword selection : Use terms like "AT1/AT2 receptor specificity," "Ala(8) substitution," and "signaling pathways" to narrow searches .
- Database utilization : Prioritize PubMed and NIH resources for peer-reviewed studies, avoiding unreliable platforms .
- Citation tracking : Follow references in foundational papers to identify seminal works and resolve contradictions .
Q. How should researchers optimize dosage concentrations for Angiotensin II, ala(8)- in animal models?
- Pilot studies : Test incremental doses (e.g., 0.1–50 nmol/kg) to identify therapeutic vs. toxic thresholds.
- Temporal analysis : Monitor acute vs. chronic effects over 24-hour intervals, as seen in cell-based studies .
- Statistical validation : Use ANOVA to compare dose groups and ensure sample sizes meet power analysis requirements .
Advanced Research Questions
Q. How can conflicting data on Angiotensin II, ala(8)-’s role in AT1 vs. AT2 receptor activation be resolved?
- Receptor-specific inhibitors : Co-administer selective antagonists (e.g., Losartan for AT1, PD123319 for AT2) to isolate pathways .
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes under varying conditions, resolving mechanistic ambiguities .
- Meta-analysis : Aggregate data from multiple studies to assess effect sizes and heterogeneity, addressing contradictions through pooled statistical models .
Q. What methodologies are recommended for analyzing longitudinal effects of Angiotensin II, ala(8)- in hypertensive models?
- Time-series experiments : Collect data at intervals (e.g., 7, 14, 21 days) to track blood pressure changes and organ damage.
- Multivariate regression : Control for confounding variables (e.g., diet, genetic background) to isolate compound-specific effects .
- Histopathological validation : Correlate physiological data with tissue biopsies to confirm mechanistic hypotheses .
Q. How can researchers validate novel hypotheses about Angiotensin II, ala(8)-’s interaction with non-canonical pathways?
- Knockout/knockdown models : Use CRISPR/Cas9 to silence candidate genes (e.g., β-arrestin) and assess functional redundancy .
- Cross-species comparisons : Test hypotheses in rodent and primate models to evaluate translational relevance .
- High-throughput screening : Employ phosphoproteomics to map signaling cascades activated by the peptide .
Q. What statistical approaches address anomalies in Angiotensin II, ala(8)- dose-response data?
- Non-linear modeling : Fit data to sigmoidal or biphasic curves if linear assumptions fail .
- Outlier detection : Use Grubbs’ test or robust regression to identify and exclude aberrant data points .
- Sensitivity analysis : Quantify how parameter uncertainties (e.g., assay variability) impact conclusions .
Methodological Best Practices
- Data presentation : Use appendixes for raw datasets and highlight processed data in figures/tables to maintain clarity .
- Ethical reporting : Disclose conflicts of interest and adhere to guidelines for animal/human studies .
- Reproducibility : Archive protocols, reagents (e.g., batch numbers), and analysis code in open-access repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
